(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide, also known as DMPE, is a compound that has been used in scientific research for various purposes. This compound is a potent inhibitor of carbonic anhydrase IX, which is a tumor-associated protein that is overexpressed in many types of cancer cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
Derivatives of the mentioned compound have been synthesized and characterized for potential applications in medicine, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides was explored, showing promising biological activities without significant gastric toxicity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Activities
Studies have highlighted the anticancer and antimicrobial potentials of benzenesulfonamide derivatives. Research on new anticancer drug candidates identified specific sulfonamides as selective inhibitors of human carbonic anhydrase IX or XII, offering pathways to develop new anticancer drug candidates with high potency and selectivity (Gul et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The exploration of benzenesulfonamide derivatives has extended to enzyme inhibition, targeting enzymes like cyclooxygenase for potential therapeutic applications. Such studies have led to the identification of compounds with significant inhibitory activity, providing insights into the development of new drugs for treating various diseases (Bekhit et al., 2008).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies have been conducted to understand the interaction of these compounds within the active sites of targeted enzymes, such as cyclooxygenase-2, facilitating the design and synthesis of more potent inhibitors with specific biological activities (Al-Hourani et al., 2016).
Synthesis for Bioactivity Screening
The synthesis of various derivatives has enabled the screening of bioactivities, identifying compounds with antimicrobial and anti-inflammatory properties, which are crucial for developing new therapeutic agents. This includes the creation of pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, showing promise in bioactivity screening for antimicrobial and anti-inflammatory agents (Hassan, 2013).
Eigenschaften
IUPAC Name |
(E)-N-(2,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-4-6-13(7-5-11)8-9-20(18,19)16-14-10-12(2)15-17(14)3/h4-10,16H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDGSJVCCRUQHN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.